3-(4-Acetylphenyl)-5-chlorobenzoic acid
Description
3-(4-Acetylphenyl)-5-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at position 5 and a 4-acetylphenyl group at position 3 on the aromatic ring.
Properties
IUPAC Name |
3-(4-acetylphenyl)-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVBHYSRITXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689785 | |
| Record name | 4'-Acetyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-46-9 | |
| Record name | 4'-Acetyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-5-chlorobenzoic acid typically involves the reaction of 4-acetylphenylboronic acid with 5-chlorobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-5-chlorobenzoic acid.
Reduction: 3-(4-Hydroxyphenyl)-5-chlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Acetylphenyl)-5-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the chlorobenzoic acid moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-(4-Acetylphenyl)-5-chlorobenzoic acid with structurally related benzoic acid derivatives:
Key Observations:
- Substituent Effects: The acetyl group in the target compound enhances lipophilicity compared to amino (NH₂) or hydroxyl (OH) groups in analogs like 4-amino-3-chloro-5-methylbenzoic acid or caffeic acid. This property may improve membrane permeability in biological systems but reduce aqueous solubility. Chlorine at position 5 stabilizes the aromatic ring via electron withdrawal, similar to its role in 2-[(4-bromophenyl)methoxy]-5-chlorobenzoic acid .
- Synthesis Complexity :
Physicochemical Properties
- Solubility: The acetyl group likely reduces water solubility compared to polar substituents like NH₂ (e.g., 4-amino-3-chloro-5-methylbenzoic acid) or OH (caffeic acid). Chlorine’s electron-withdrawing effect may slightly increase acidity (lower pKa) relative to non-halogenated analogs.
- Melting Points :
- While direct data are unavailable, compounds with rigid substituents (e.g., 3-(4-chlorophenyl)-1,3,4-oxadiazoles in ) exhibit higher melting points (>200°C) due to crystallinity, suggesting similar trends for the target compound.
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